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molecular formula C11H12Cl2O2 B8798920 Methyl 2-(3,4-dichlorophenyl)-2-methylpropanoate

Methyl 2-(3,4-dichlorophenyl)-2-methylpropanoate

Cat. No. B8798920
M. Wt: 247.11 g/mol
InChI Key: FMORPVVUJNPQHD-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

To methyl 2-(3,4-dichlorophenyl)-2-methylpropanoate (22.03 g, 89.1 mmol) was added THF/water (4:1) (178 mL) and lithium hydroxide hydrate (22.4 g, 535 mmol). The reaction was then stirred at 50° C. for 3 days. The reaction mixture was acidified with 3N HCl, diluted with 200 mL of diethyl ether, added to a separatory funnel, partitioned with water, washed 2 times with 100 mL of water, separated, dried over Na2SO4, and concentrated in vacuo to give the title compound which was used without further purification. MS (m/z)=233 (M+H)+.
Quantity
22.03 g
Type
reactant
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:15])([CH3:14])[C:10]([O:12]C)=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8].C1COCC1.O.O.[OH-].[Li+].Cl>C(OCC)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:15])([CH3:14])[C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
22.03 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(C(=O)OC)(C)C
Name
Quantity
178 mL
Type
reactant
Smiles
C1CCOC1.O
Name
lithium hydroxide hydrate
Quantity
22.4 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at 50° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned with water
WASH
Type
WASH
Details
washed 2 times with 100 mL of water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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